molecular formula C5H10F2O B2898890 4,4-Difluoro-3-methylbutan-1-ol CAS No. 2243516-65-4

4,4-Difluoro-3-methylbutan-1-ol

Cat. No.: B2898890
CAS No.: 2243516-65-4
M. Wt: 124.131
InChI Key: BSHGYLHPDGUFBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methylbutan-1-ol typically involves the fluorination of 3-methylbutan-1-ol. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Difluoro-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylbutan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

    3-Methylbutan-1-ol: A non-fluorinated analog with similar structural features but different reactivity and properties.

    4,4-Difluorobutan-1-ol: A compound with a similar fluorination pattern but lacking the methyl group.

Uniqueness: 4,4-Difluoro-3-methylbutan-1-ol is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,4-difluoro-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHGYLHPDGUFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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